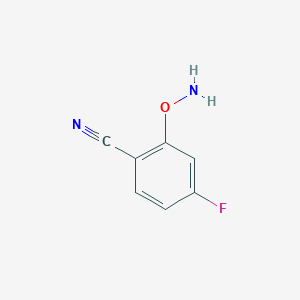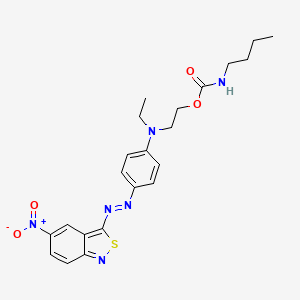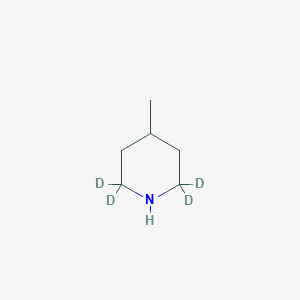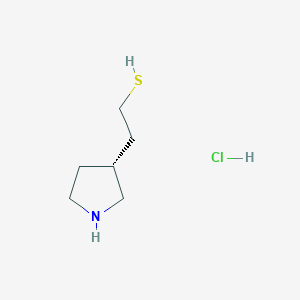
2-(Aminooxy)-4-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminooxy)-4-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an aminooxy group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-4-fluorobenzonitrile typically involves the introduction of the aminooxy group onto a fluorobenzonitrile precursor. One common method is the reaction of 4-fluorobenzonitrile with hydroxylamine-O-sulfonic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the aminooxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminooxy)-4-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Aminooxy)-4-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Aminooxy)-4-fluorobenzonitrile involves its interaction with various molecular targets. The aminooxy group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation and labeling studies. Additionally, the fluorine atom can enhance the compound’s stability and reactivity, influencing its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminooxy)-benzonitrile: Lacks the fluorine atom, resulting in different reactivity and stability.
4-Fluorobenzonitrile: Lacks the aminooxy group, limiting its applications in bioconjugation.
2-(Aminooxy)-4-chlorobenzonitrile: Substitutes chlorine for fluorine, affecting its chemical properties and reactivity.
Uniqueness
2-(Aminooxy)-4-fluorobenzonitrile is unique due to the presence of both the aminooxy and fluorine groups, which confer distinct chemical properties. The combination of these functional groups allows for versatile applications in synthesis, bioconjugation, and medicinal chemistry, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C7H5FN2O |
|---|---|
Molekulargewicht |
152.13 g/mol |
IUPAC-Name |
2-aminooxy-4-fluorobenzonitrile |
InChI |
InChI=1S/C7H5FN2O/c8-6-2-1-5(4-9)7(3-6)11-10/h1-3H,10H2 |
InChI-Schlüssel |
MRHAKMXOTDFYJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)ON)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone](/img/structure/B13947430.png)



![3,7-Diazatricyclo[5.2.0.02,4]nonane](/img/structure/B13947450.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}-2-chloroethan-1-one](/img/structure/B13947452.png)

![3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane](/img/structure/B13947459.png)



![(2R)-2-[(Cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B13947478.png)

